molecular formula C21H24N2O5 B2549839 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide CAS No. 941978-86-5

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2549839
CAS No.: 941978-86-5
M. Wt: 384.432
InChI Key: HGRPQPIAQLBQNP-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a complex structure incorporating methoxyphenoxy and 2-oxopiperidinyl motifs, which are often associated with bioactive molecules. Such compounds are frequently explored for their potential interactions with various enzymatic systems and cellular receptors . The presence of the 2-oxopiperidine (2-piperidinone) group is a key structural feature, as this scaffold is found in compounds with a wide range of biological activities and is a privileged structure in drug discovery. Researchers utilize this chemical as a key intermediate or lead compound in the synthesis and development of novel therapeutic agents. Its primary applications include use as a standard in analytical research, a building block in organic synthesis, and a probe for investigating structure-activity relationships (SAR) in relevant biological assays. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-6-5-7-17(13-16)28-14-20(24)22-15-9-10-18(19(12-15)27-2)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRPQPIAQLBQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below highlights structural analogs and their distinguishing features:

Compound Name / CAS No. Key Structural Features Molecular Formula Molar Mass (g/mol) Applications / Notes References
Target Compound 3-methoxy, 4-(2-oxopiperidin-1-yl)phenyl; 3-methoxyphenoxy C₂₁H₂₄N₂O₅ 384.43 Hypothesized CNS activity; solubility influenced by methoxy groups
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide (941978-74-1) 3-methylphenyl instead of 3-methoxyphenoxy C₂₁H₂₄N₂O₃ 352.43 Reduced hydrophilicity due to methyl group; potential metabolic stability
Mandipropamid (374726–62–2) 4-chlorophenyl, propargyloxy groups, ethyl linker C₂₃H₂₃ClN₂O₄ 442.89 Agrochemical fungicide; targets oomycete pathogens
Orexin-1 Antagonist 9f 3-methoxy-4-(pyridin-2-ylmethoxy)phenyl; HATU-mediated synthesis C₂₇H₂₇N₃O₅ 481.52 Improved CNS permeability; orexin receptor antagonism
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Benzothiazole ring replaces piperidinone C₂₂H₁₈N₂O₃S 390.45 Potential kinase inhibition; enhanced π-π stacking due to benzothiazole

Pharmacological and Physicochemical Properties

  • Solubility and Permeability :
    • The target compound’s methoxy groups enhance hydrophilicity compared to methyl or chloro substituents (e.g., 941978-74-1, Mandipropamid) .
    • Orexin antagonists (e.g., 9f) prioritize CNS permeability via balanced logP values and pyridylmethoxy substituents .
  • Biological Targets :
    • Mandipropamid’s propargyloxy groups confer fungicidal activity by disrupting cell membrane synthesis in pathogens .
    • Piperidin-2-one and benzothiazole rings (target compound vs. ) may target different enzymes or receptors due to electronic and steric effects.

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